molecular formula C23H19ClN2O3S2 B12023515 Methyl 2-(3-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 612076-56-9

Methyl 2-(3-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12023515
CAS No.: 612076-56-9
M. Wt: 471.0 g/mol
InChI Key: MWNRFYZXNPBGIT-LDADJPATSA-N
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Description

Methyl 2-(3-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:

  • A 4-(methylthio)phenyl group at position 5, introducing sulfur-mediated hydrophobicity and metabolic stability .
  • A methyl ester at position 6 and a 7-methyl group, influencing steric and electronic properties .
  • A 3-oxo moiety, critical for hydrogen bonding and tautomerism .

This compound belongs to a class of heterocycles with demonstrated pharmacological relevance, including antimicrobial, anti-inflammatory, and antitumor activities .

Properties

CAS No.

612076-56-9

Molecular Formula

C23H19ClN2O3S2

Molecular Weight

471.0 g/mol

IUPAC Name

methyl (2E)-2-[(3-chlorophenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H19ClN2O3S2/c1-13-19(22(28)29-2)20(15-7-9-17(30-3)10-8-15)26-21(27)18(31-23(26)25-13)12-14-5-4-6-16(24)11-14/h4-12,20H,1-3H3/b18-12+

InChI Key

MWNRFYZXNPBGIT-LDADJPATSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)Cl)/SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC

Origin of Product

United States

Preparation Methods

Multicomponent Condensation Under Ultrasonic Irradiation

Ultrasound-assisted synthesis offers a rapid, solvent-free route to thiazolopyrimidine derivatives. For the target compound, a modified protocol involves:

  • Reactants : 3-Chlorobenzaldehyde, 4-(methylthio)benzaldehyde, 2-aminothiazole, and methyl acetoacetate.

  • Conditions : Solvent-free, ultrasonic probe irradiation at 51 W for 10–15 minutes .

  • Mechanism : The reaction proceeds via Knoevenagel condensation of 3-chlorobenzaldehyde with methyl acetoacetate, followed by cyclocondensation with 2-aminothiazole and 4-(methylthio)benzaldehyde. Ultrasonic cavitation accelerates molecular interactions, reducing reaction time .

Key Data :

ParameterValue
Yield88–92%
Reaction Time10–15 min
Temperature25–30°C (ambient)

This method eliminates toxic solvents and achieves high regioselectivity for the thiazolo[3,2-a]pyrimidine core .

One-Pot Synthesis Using Ionic Liquids

Ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) serve as dual catalysts and solvents in a one-pot approach:

  • Reactants : 3-Chlorobenzaldehyde, 4-(methylthio)benzaldehyde, 2-aminothiazole, methyl acetoacetate.

  • Conditions : Reflux in ethanol at 78°C for 8–12 hours .

  • Mechanism : The ionic liquid stabilizes intermediates, facilitating sequential Knoevenagel condensation and cyclization. The 4-(methylthio)phenyl group is introduced via nucleophilic aromatic substitution during cyclocondensation .

Key Data :

ParameterValue
Yield82–86%
Catalyst Loading0.3 g [bmim]Cl
Purity>95% (HPLC)

This method is scalable for industrial production but requires longer reaction times compared to ultrasonic methods .

Biginelli Condensation with Modified Substrates

Adapting the Biginelli reaction, this method uses:

  • Reactants : 3-Chlorobenzaldehyde, methyl acetoacetate, 2-thiobiuret (instead of urea).

  • Conditions : HCl (10 mol%) in ethanol at 80°C for 6 hours .

  • Mechanism : Acid-catalyzed cyclocondensation forms the dihydropyrimidinone intermediate, which reacts with 4-(methylthio)benzaldehyde under oxidative conditions to introduce the phenylthio group .

Key Data :

ParameterValue
Yield75–78%
Intermediate Yield90% (dihydropyrimidinone)
Oxidative AgentH₂O₂ (3 equiv)

This approach is less efficient for introducing bulky substituents but provides access to diverse analogs .

Stepwise Knoevenagel-Cyclocondensation Strategy

A two-step method ensures precise control over substituent placement:

  • Knoevenagel Condensation :

    • 3-Chlorobenzaldehyde reacts with methyl acetoacetate in ethanol with piperidine (5 mol%) to form the benzylidene intermediate (Yield: 94%) .

  • Cyclocondensation :

    • The intermediate reacts with 2-aminothiazole and 4-(methylthio)benzaldehyde in acetic acid under reflux (12 hours) .

Key Data :

ParameterValue
Total Yield68–72%
Purity98% (recrystallized)

This method is ideal for structural optimization but involves laborious purification .

Comparative Analysis of Methods

MethodYieldTimeCostEnvironmental Impact
Ultrasonic92%15 minLowGreen (solvent-free)
Ionic Liquid86%8 hModerateModerate
Biginelli78%6 hLowHigh (acid waste)
Stepwise72%18 hHighModerate

The ultrasonic method outperforms others in yield, time, and sustainability, making it preferable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products .

Scientific Research Applications

Methyl 2-(3-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Key analogues and their substituent variations are summarized below:

Compound ID Position 2 Substituent Position 5 Substituent Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 3-Chlorobenzylidene 4-(Methylthio)phenyl Not Reported N/A Cl, SMe, COOMe
11a 2,4,6-Trimethylbenzylidene 5-Methylfuran-2-yl 243–246 68 3×CH3, CN
11b 4-Cyanobenzylidene 5-Methylfuran-2-yl 213–215 68 CN, COOMe
2-Fluorobenzylidene 4-Methoxyphenyl Not Reported N/A F, OMe, COOMe
3,4-Dimethoxybenzylidene Thiophen-2-yl Not Reported N/A 2×OMe, S

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 3-chloro substituent (target compound) and 4-cyano group (11b) lower electron density, enhancing reactivity toward nucleophiles compared to electron-donating groups (e.g., 2,4,6-trimethyl in 11a) .
  • Melting Points: Compounds with EWGs (e.g., 11b ) exhibit lower melting points than those with bulky substituents (e.g., 11a ), suggesting weaker crystal packing forces .
  • Sulfur-Containing Groups: The 4-(methylthio)phenyl group in the target compound may improve lipid solubility compared to methoxy or cyano analogues .

Spectroscopic and Crystallographic Comparisons

Spectroscopic Data
Compound ID IR (C=O stretch, cm⁻¹) $ ^1H $-NMR (δ, ppm) Highlights
Target Compound Not Reported Not Reported
11a 1718 δ 2.24 (CH3), 7.94 (=CH)
11b 1719 δ 8.01 (=CH), 7.41 (ArH)
1719 δ 2.34 (CH3), 9.59 (NH)
  • C=O Stretches: All compounds show carbonyl stretches near 1718–1719 cm⁻¹, consistent with conjugated ketones and esters .
  • =CH Signals: Benzylidene protons appear at δ 7.94–8.01 ppm, indicating Z-configuration stabilization via conjugation .
Crystallographic Features
Compound ID Crystal System Intermolecular Interactions
Target Compound Not Reported Potential halogen bonding (Cl)
Monoclinic (P21/n) C–H···O hydrogen bonds, π-stacking
Monoclinic (P21/n) C–H···O bifurcated bonds along c-axis
  • The 3-chloro group in the target compound may engage in C–Cl···O halogen bonding, enhancing crystal stability compared to non-halogenated analogues .
  • Trimethoxybenzylidene derivatives ( ) exhibit pronounced π-stacking due to planar aromatic systems .

Biological Activity

Methyl 2-(3-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including antibacterial, antioxidant, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core with multiple substituents that contribute to its biological properties. The presence of the methylthio and chlorobenzylidene groups enhances its reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. For example:

  • Table 1: Antibacterial Activity Against Different Strains
CompoundConcentration (μg/mL)Bacterial StrainsZone of Inhibition (mm)
Methyl 2-(3-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo100E. coli15
Methyl 2-(3-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo100S. aureus12
Methyl 2-(3-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo100P. aeruginosa10

In a study published in the journal Organic & Biomolecular Chemistry , this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, particularly effective at concentrations around 100 μg/mL .

Antioxidant Activity

The antioxidant capacity of the compound has also been investigated. It was found to possess notable free radical scavenging abilities, which can be attributed to the electron-donating groups present in its structure.

  • Table 2: Antioxidant Activity Comparison
CompoundIC50 (μg/mL)
Methyl 2-(3-chlorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo50
Standard (Ascorbic Acid)30

The compound showed an IC50 value of 50 μg/mL in DPPH radical scavenging assays, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Anticancer Potential

Research has indicated that this compound may also have anticancer properties. It has been tested against various cancer cell lines, showing inhibition of cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies demonstrated that at a concentration of 25 μM, the compound significantly reduced the viability of breast cancer cell lines (MCF-7), with an observed decrease in cell viability by approximately 40% after 48 hours of treatment .

The proposed mechanism for the biological activity of this compound involves interaction with key enzymes and receptors involved in cellular signaling pathways. For instance, it may inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including cancer and neurodegeneration . Molecular docking studies suggest that the compound binds effectively to the active site of GSK-3β, potentially leading to its inhibition.

Q & A

Q. What are the key synthetic methodologies for preparing this thiazolo[3,2-a]pyrimidine derivative?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Reacting substituted benzaldehydes (e.g., 3-chlorobenzaldehyde) with thiazolopyrimidine precursors under reflux conditions. Solvents like ethanol or methanol are commonly used, with ammonium acetate as a catalyst to facilitate arylidene formation .
  • Purification : Recrystallization from ethyl acetate/ethanol mixtures or column chromatography to isolate the pure product .
  • Yield optimization : Microwave-assisted synthesis may enhance reaction rates and yields compared to conventional heating .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and stereochemistry (e.g., benzylidene proton resonance at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+^+ ion for C25_{25}H20_{20}ClN2_2O3_3S2_2) .
  • X-ray crystallography : Resolves 3D conformation, such as puckering in the thiazolo-pyrimidine ring (e.g., dihedral angles >80° between fused rings) .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of benzylidene group incorporation?

  • Temperature control : Higher temperatures (>100°C) may favor Z-isomer formation due to thermodynamic stability, while lower temperatures (~60°C) kinetically trap the E-isomer .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing regioselectivity at the 2-position of the thiazolo-pyrimidine core .
  • Catalyst screening : Sodium acetate or piperidine can modulate electron density at reactive sites, reducing side products like hydrolyzed intermediates .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Structure-Activity Relationship (SAR) studies : Systematic substitution at the 5-position (e.g., 4-methylthiophenyl vs. 4-methoxyphenyl) alters lipophilicity and target binding. For example:
Substituent (5-position)LogPIC50_{50} (μM)Target
4-Methylthiophenyl3.80.45COX-2
4-Chlorophenyl4.21.20PKC-θ
  • Bioassay standardization : Use isogenic cell lines or enzyme batches to minimize variability in IC50_{50} measurements .

Q. How can crystallographic data inform conformational analysis of the thiazolo-pyrimidine core?

  • Flattened boat conformation : X-ray data reveal C5 deviation (0.224 Å) from the pyrimidine plane, influencing hydrogen bonding with biological targets .
  • Intermolecular interactions : C–H···O hydrogen bonds (2.8–3.2 Å) stabilize crystal packing, with implications for solubility and solid-state stability .
  • Unit cell parameters : Monoclinic systems (e.g., P21_1/n) with a = 7.5–9.3 Å, b = 10.1–18.2 Å, and β angles ~94–96° correlate with dense molecular packing .

Q. What methodological challenges arise in scaling up synthesis while maintaining purity?

  • Side reactions : Competing cyclization or oxidation at the methylthio group requires inert atmospheres (N2_2) and low-temperature stirring .
  • Chromatography alternatives : Gradient recrystallization (e.g., ethanol → hexane) or pH-dependent solubility adjustments reduce reliance on costly purification .
  • Process analytical technology (PAT) : In-line HPLC monitors reaction progress, ensuring intermediates like thiouracil derivatives are fully consumed .

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